REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[N:8]=[CH:7][NH:6][CH:5]=1.[CH3:9][C:10]([CH3:12])=O>CC(O)=O>[CH3:9][C:10]1([CH3:12])[C:5]2[N:6]=[CH:7][NH:8][C:4]=2[CH2:3][CH2:2][NH:1]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on 16 g SiO2 column with 0-80% NH3/MeOH CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCCC2=C1N=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 543 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |